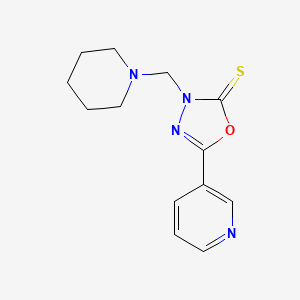
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, also known as PBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBIT is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure.
作用機序
The mechanism of action of 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to interact with DNA, leading to the formation of stable complexes that can be used for various applications, including gene therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.
実験室実験の利点と制限
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized through various methods, and it is stable under various conditions. This compound can also be modified to introduce various functional groups, which can be used for various applications. However, this compound also has some limitations, including its low solubility in water, which can limit its applications in biological systems.
将来の方向性
There are several future directions for the research on 3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, including the development of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound, and the exploration of new applications of this compound in various fields. The development of novel this compound derivatives with improved properties can lead to the discovery of new drug candidates for the treatment of various diseases. The investigation of the mechanism of action of this compound can provide insights into its biological activity and potential applications. The exploration of new applications of this compound in various fields can lead to the discovery of new materials with unique properties and new analytical methods for the detection of various analytes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its low solubility in water. There are several future directions for the research on this compound, including the development of novel this compound derivatives with improved properties, the investigation of the mechanism of action of this compound, and the exploration of new applications of this compound in various fields.
合成法
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione can be synthesized through various methods, including the reaction of 3-(chloromethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through purification processes such as recrystallization or column chromatography.
科学的研究の応用
3-(1-piperidinylmethyl)-5-(3-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.
特性
IUPAC Name |
3-(piperidin-1-ylmethyl)-5-pyridin-3-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-17(10-16-7-2-1-3-8-16)15-12(18-13)11-5-4-6-14-9-11/h4-6,9H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZECXSNPNEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)OC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)
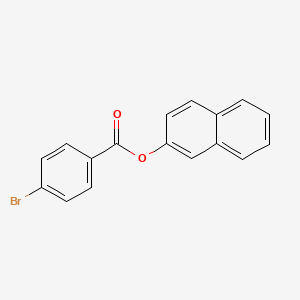
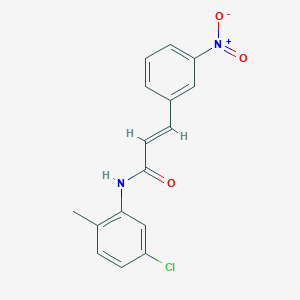
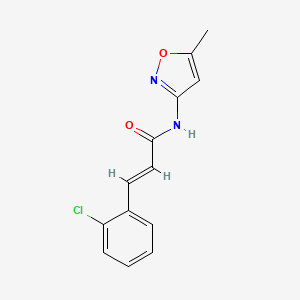
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)



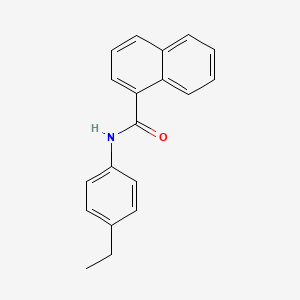
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)